[(1S,2R)-2-formylcyclopropyl]methyl acetate
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Overview
Description
[(1S,2R)-2-formylcyclopropyl]methyl acetate is a chemical compound with the molecular formula C7H10O3. It is a derivative of cyclopropanecarboxaldehyde, featuring an acetyloxy group attached to the methyl group. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R)-2-formylcyclopropyl]methyl acetate typically involves the reaction of cyclopropanecarboxaldehyde with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with advanced reaction vessels and purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
[(1S,2R)-2-formylcyclopropyl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
[(1S,2R)-2-formylcyclopropyl]methyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [(1S,2R)-2-formylcyclopropyl]methyl acetate involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical reactions. The cyclopropane ring structure also contributes to its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanecarboxaldehyde
- Cyclopropanecarboxaldehyde, 2-methyl-, (1R,2S)-rel-
- Cyclopropanecarboxaldehyde, 2-[(acetyloxy)methyl]-3-(2-phenylethyl)-, (1R,2S,3S)-
Uniqueness
[(1S,2R)-2-formylcyclopropyl]methyl acetate is unique due to its specific stereochemistry and the presence of the acetyloxy group. This structural configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
[(1S,2R)-2-formylcyclopropyl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-5(9)10-4-7-2-6(7)3-8/h3,6-7H,2,4H2,1H3/t6-,7+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NETVGNKAFWGXPK-NKWVEPMBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CC1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]1C[C@H]1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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